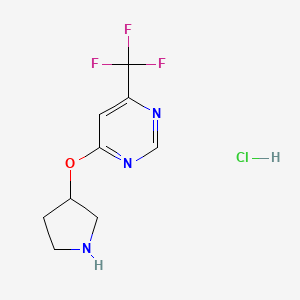
4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, agriculture, or industry.
Synthesis Analysis
Synthesis analysis involves understanding the methods and processes used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves understanding the properties of the compound such as its melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Tritiation of Pyrimidines
Pyrimidine derivatives, including 4, 6-dichloropyrimidine, have been studied for tritiation using tritiated water in the presence of aluminum chloride. This process is significant in labeling compounds for scientific research, particularly in biological and chemical studies (Măntescu, Genunche, & Balaban, 1965).
Stannylation and Cross-Couplings in Pyrimidines
Stannylation in the activated 4-position of pyrimidines, including 4-iodopyrimidines, by thermal decarboxylation, is a crucial method in organic chemistry. It leads to new carbon-carbon bond formations through Pd(II)-catalyzed cross-couplings, advancing the field of synthetic chemistry (Majeed, Antonsen, Benneche, & Undheim, 1989).
Synthesis and Biological Activity
The synthesis and study of biological activity of pyrimidine derivatives, such as the transformation of 4-chloropyrrolo[2,3-d]pyrimidine, contribute to the development of new chemical entities with potential therapeutic applications. These studies are pivotal in advancing drug discovery and development (Wang, Seth, Ranken, Swayze, & Migawa, 2004).
Cation Tautomerism in Pyrimidines
Research on the crystallization and tautomerism of pyrimidines, including 4-amino-5-chloro-2,6-dimethylpyrimidine, provides insights into molecular recognition processes that are crucial in pharmaceuticals. Understanding these processes is essential for targeted drug development (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Interaction with Glycine Esters
The interaction of pyrimidine derivatives with glycine esters, leading to the synthesis of potential biologically active compounds, is crucial for developing new medicinal compounds. Such interactions expand the possibilities in medicinal chemistry and drug design (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Charge Transfer Materials
4,6-Di(thiophen-2-yl)pyrimidine derivatives are explored for their potential as efficient charge transfer materials, which is significant for the development of electronic and photophysical applications. Such research is pivotal in the field of materials science and electronics (Irfan, 2014).
Nonlinear Optical Properties
The study of pyrimidine derivatives in nonlinear optics (NLO) reveals their potential in medicine and NLO fields. This research is essential in advancing our understanding of the applications of pyrimidines in various high-tech applications (Hussain et al., 2020).
Synthesis and Properties of Polyimides
Research on the synthesis of novel polyimides derived from pyrimidine-containing aromatic dianhydride monomers and their physical, thermal, and optical properties is crucial in materials science, particularly for applications in high-performance polymers and electronics (Wang et al., 2006).
Safety And Hazards
Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include its toxicity, flammability, and environmental impact.
Direcciones Futuras
Future directions could involve potential new applications for the compound, improvements in its synthesis, or new research into its properties and reactions.
Propiedades
IUPAC Name |
4-pyrrolidin-3-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O.ClH/c10-9(11,12)7-3-8(15-5-14-7)16-6-1-2-13-4-6;/h3,5-6,13H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBFMRIKFCJVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=NC(=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

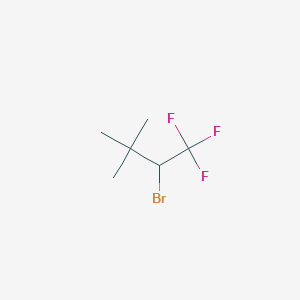
![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)

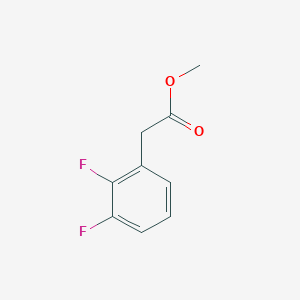
![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)
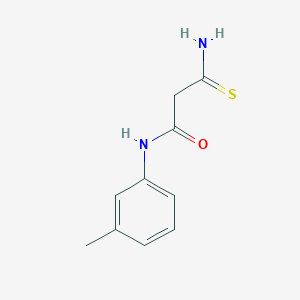
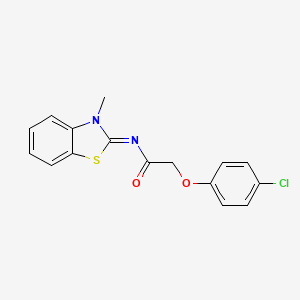
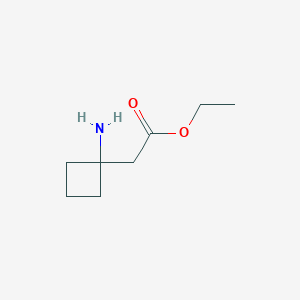
![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)
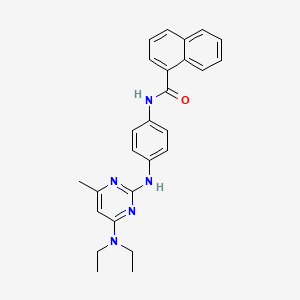
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2965141.png)